![molecular formula C21H25N5O5 B2854349 1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide CAS No. 1105227-31-3](/img/structure/B2854349.png)
1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a pyrimidinone, an indole, and a piperidine. These groups are common in many biologically active compounds, suggesting potential pharmaceutical or medicinal applications .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions, including nucleophilic substitutions, redox reactions, and various types of cyclization reactions .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound may be optimized to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory and Analgesic Activity
Some indole derivatives demonstrate anti-inflammatory and analgesic activities. They can be compared with known drugs like indomethacin and celecoxib for their effectiveness and side effects such as ulcerogenic index . The compound’s ability to modulate inflammatory pathways could be explored further for therapeutic applications.
Anticancer Activity
Indole scaffolds are found in many synthetic drug molecules that bind with high affinity to multiple receptors, which is useful in cancer treatment. The compound’s potential to inhibit cancer cell growth and proliferation could be a significant area of research, leveraging its indole core structure .
Antioxidant Properties
Indole derivatives are known for their antioxidant capabilities. The compound could be studied for its ability to neutralize free radicals and protect cells from oxidative stress, which is a contributing factor in various diseases .
Antimicrobial and Antitubercular Effects
The antimicrobial and antitubercular activities of indole derivatives make them candidates for the development of new antibiotics. Research could focus on the compound’s efficacy against a range of bacterial pathogens, including drug-resistant strains .
Antidiabetic Potential
Indole derivatives have been investigated for their antidiabetic properties. The compound could be analyzed for its ability to modulate insulin signaling pathways or to protect pancreatic beta cells, which are crucial in diabetes management .
Antimalarial Activity
Given the historical significance of indole derivatives in the treatment of malaria, the compound’s potential as an antimalarial agent could be explored. Its effectiveness against Plasmodium species, the parasites responsible for malaria, would be a key research area .
Anticholinesterase Activity
Indole derivatives have shown promise as anticholinesterase agents, which are used in treating neurodegenerative diseases like Alzheimer’s. The compound’s impact on cholinesterase enzymes could be studied to assess its therapeutic value in neuroprotection .
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many indole-containing compounds have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-30-15-9-13-14(10-16(15)31-2)24-19-18(13)23-11-26(21(19)29)8-5-17(27)25-6-3-12(4-7-25)20(22)28/h9-12,24H,3-8H2,1-2H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEZRFGVLHBVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

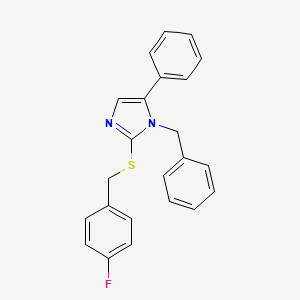

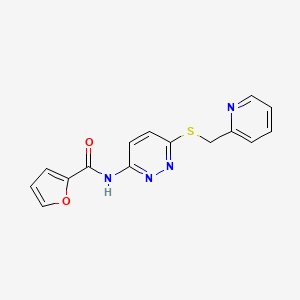
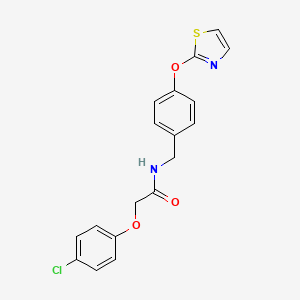
![N-[cyano(2-fluorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2854271.png)
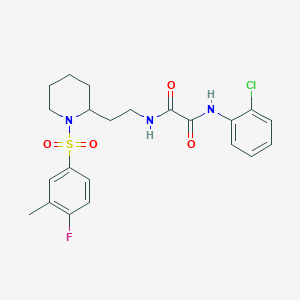
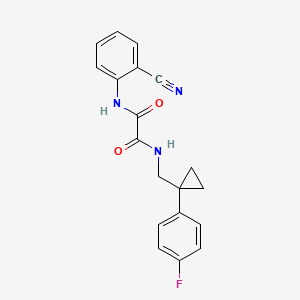

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-propylpyrazole-4-carboxylic acid](/img/structure/B2854277.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,3-benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2854280.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2854281.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2854283.png)

